Lipophilicity (LogP) Differentiation vs. 4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid
The target compound exhibits a calculated LogP (ALogP) of 2.14, compared to an XLogP of 1.3 for the 2-methyl analog . This represents a ΔLogP of +0.84 units. In quantitative terms, this difference corresponds to an approximately 7-fold higher theoretical octanol-water partition coefficient (log₁₀(7) ≈ 0.84). The increased lipophilicity is attributable to the cyclobutyl group's greater hydrocarbon surface area relative to the methyl substituent. Importantly, this LogP shift is achieved without a meaningful change in TPSA (65.98 vs. 66 Ų), indicating that the cyclobutyl substitution enhances membrane partitioning potential without sacrificing hydrogen-bonding capacity .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ALogP = 2.1379 |
| Comparator Or Baseline | 4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid: XLogP = 1.3 |
| Quantified Difference | ΔLogP = +0.84 (≈ 7-fold higher partition coefficient for target) |
| Conditions | Computed descriptors: ALogP (Leyan) vs. XLogP (Chem960); TPSA from both sources. |
Why This Matters
A ΔLogP of +0.84 is large enough to alter pharmacokinetic behavior in lead series; for procurement, this means the cyclobutyl analog cannot be substituted with the methyl analog without altering compound distribution and membrane transit in biological assays.
